6-Oxaspiro[3.4]octan-1-amine hydrochloride
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Overview
Description
6-Oxaspiro[34]octan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.4]octan-1-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The amine group is then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Oxaspiro[3.4]octan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The spirocyclic structure provides unique steric properties that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Oxaspiro[2.5]octan-1-amine hydrochloride
- 2-{6-Oxaspiro[3.4]octan-7-yl}ethan-1-amine hydrochloride
Uniqueness
6-Oxaspiro[3.4]octan-1-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group. This structural arrangement provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-1-2-7(6)3-4-9-5-7;/h6H,1-5,8H2;1H |
InChI Key |
YFAHRMRIDWYRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1N)CCOC2.Cl |
Origin of Product |
United States |
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